molecular formula C9H15ClFNO B1476546 3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one CAS No. 2002047-95-0

3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one

Cat. No. B1476546
CAS RN: 2002047-95-0
M. Wt: 207.67 g/mol
InChI Key: XKSFWWUTHTUCGP-UHFFFAOYSA-N
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Description

“3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C8H13ClFNO and a molecular weight of 193.64 g/mol. It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Scientific Research Applications

Anticancer Research

The piperidine nucleus is a common feature in many anticancer agents. Derivatives of piperidine, such as 3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one , can be investigated for their potential to inhibit cancer cell growth. The fluoromethyl group could interact with cellular enzymes, potentially leading to the development of novel chemotherapeutic drugs .

Antimicrobial Agents

Piperidine derivatives have shown promise as antimicrobial agents. The structural complexity of 3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one could be exploited to develop new antibiotics that target resistant strains of bacteria, addressing a critical need in the fight against antibiotic resistance .

Neuropharmacology

In neuropharmacology, compounds like 3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one are valuable for their potential effects on the central nervous system. They could be used to modulate neurotransmitter activity, which is beneficial for treating disorders such as depression, anxiety, and schizophrenia .

Analgesic Development

The piperidine moiety is a key component in many pain-relieving drugs. Research into 3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one could lead to the creation of new analgesics that offer pain relief without the addictive properties of current opioid medications .

Anti-Inflammatory Applications

Due to its structural properties, 3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one could be studied for its anti-inflammatory potential. It might inhibit specific enzymes or signaling pathways involved in the inflammatory process, offering a new approach to treating chronic inflammatory diseases .

Antiviral Research

The piperidine structure is also present in several antiviral drugs. By studying 3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one , researchers could discover new mechanisms of action against viruses, contributing to the development of treatments for viral infections .

Anticoagulant Therapy

Compounds with piperidine structures have been explored for their anticoagulant properties3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one might serve as a lead compound for the synthesis of new blood thinners that are safer and more effective than current options .

Alzheimer’s Disease Research

Finally, the potential cognitive-enhancing effects of piperidine derivatives make 3-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one a candidate for Alzheimer’s disease research. It could be part of a therapeutic strategy to improve memory and cognitive function in patients with neurodegenerative diseases .

properties

IUPAC Name

3-chloro-1-[4-(fluoromethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClFNO/c10-4-1-9(13)12-5-2-8(7-11)3-6-12/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSFWWUTHTUCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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